4-(2-Amino-1,3-thiazol-4-yl)benzamide
Overview
Description
“4-(2-Amino-1,3-thiazol-4-yl)benzamide” is a compound with the CAS Number: 1065101-24-7 . It has a molecular weight of 219.27 and its IUPAC name is the same as the common name . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3OS/c11-9(14)7-3-1-6(2-4-7)8-5-15-10(12)13-8/h1-5H,(H2,11,14)(H2,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Physical And Chemical Properties Analysis
“4-(2-Amino-1,3-thiazol-4-yl)benzamide” is a powder at room temperature . It has a molecular weight of 219.27 .Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. For example, benzofused thiazole analogues have been developed as potential therapeutic agents for treating diseases characterized by oxidative stress and inflammation. These compounds have shown promising in vitro antioxidant and anti-inflammatory activities, which are crucial in the development of new medications for chronic conditions such as arthritis and cardiovascular diseases (Raut et al., 2020).
Anticancer Applications
The thiazole ring is a core structure in many anticancer agents. Research on benzothiazole derivatives has revealed their potential in inhibiting cancer cell growth through various mechanisms, including tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis. The structure-activity relationship (SAR) analysis of these derivatives helps in understanding their mechanism of action against different cancer cell lines, providing a foundation for the design of new anticancer drugs (Pathak et al., 2019).
Synthesis of Heterocyclic Compounds
Thiazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, which are essential in the development of drugs with diverse therapeutic applications. Studies have focused on the synthesis and transformations of 4-phosphorylated derivatives of 1,3-azoles, demonstrating the versatility of thiazole-containing compounds in organic synthesis (Abdurakhmanova et al., 2018).
Green Chemistry Approaches
The synthesis of thiazolidinone derivatives, including those related to "4-(2-Amino-1,3-thiazol-4-yl)benzamide," emphasizes green chemistry principles, aiming for sustainable and environmentally friendly methods. These efforts are directed towards minimizing waste and utilizing less hazardous reagents in the synthesis of biologically active compounds, reflecting a commitment to reducing the environmental impact of chemical research and development (Santos et al., 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)7-3-1-6(2-4-7)8-5-15-10(12)13-8/h1-5H,(H2,11,14)(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAKOGMAEQWLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-1,3-thiazol-4-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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